molecular formula C30H36O6 B12611274 3,7,10-Tributoxytriphenylene-2,6,11-triol CAS No. 906663-84-1

3,7,10-Tributoxytriphenylene-2,6,11-triol

Cat. No.: B12611274
CAS No.: 906663-84-1
M. Wt: 492.6 g/mol
InChI Key: SIDAXFGTSYVGNB-UHFFFAOYSA-N
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Description

3,7,10-Tributoxytriphenylene-2,6,11-triol is a chemical compound known for its unique structure and properties. It belongs to the class of triphenylene derivatives, which are characterized by a polycyclic aromatic hydrocarbon framework.

Preparation Methods

The synthesis of 3,7,10-Tributoxytriphenylene-2,6,11-triol typically involves the reaction of triphenylene derivatives with butoxy groups. One common method includes the use of ultrasonic waves to facilitate the reaction between catechol and ferric chloride hexahydrate. The reaction is carried out for 24 hours, followed by washing with dilute hydrochloric acid and water, and extraction with heated cyclopentanone . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.

Chemical Reactions Analysis

3,7,10-Tributoxytriphenylene-2,6,11-triol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the aromatic ring are replaced by other groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like tetrahydrofuran, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3,7,10-Tributoxytriphenylene-2,6,11-triol has several scientific research applications:

Mechanism of Action

The mechanism by which 3,7,10-Tributoxytriphenylene-2,6,11-triol exerts its effects involves interactions with various molecular targets. In materials science, it forms coordination complexes with metal ions, leading to the formation of MOFs. In biological systems, its antioxidant properties are attributed to the presence of hydroxyl groups, which can neutralize free radicals and prevent oxidative damage .

Properties

CAS No.

906663-84-1

Molecular Formula

C30H36O6

Molecular Weight

492.6 g/mol

IUPAC Name

3,7,10-tributoxytriphenylene-2,6,11-triol

InChI

InChI=1S/C30H36O6/c1-4-7-10-34-28-16-22-19(13-25(28)31)20-14-26(32)29(35-11-8-5-2)17-23(20)24-18-30(36-12-9-6-3)27(33)15-21(22)24/h13-18,31-33H,4-12H2,1-3H3

InChI Key

SIDAXFGTSYVGNB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=C1)O)OCCCC)OCCCC)O)O

Origin of Product

United States

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